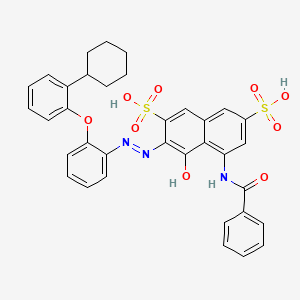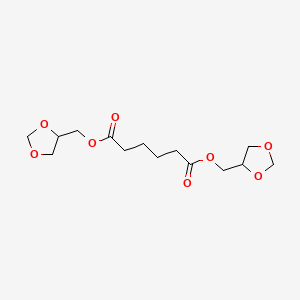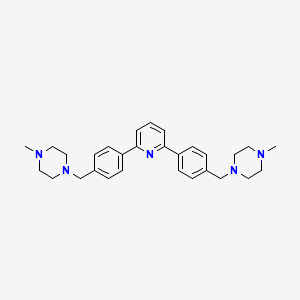
Piperazine, 1,1'-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a unique structure with a piperazine core linked to pyridine and phenylene groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU, leading to protected piperazines.
Ring Opening of Aziridines: This method uses N-nucleophiles to open the aziridine ring, forming piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: This involves the cycloaddition of alkynes bearing amino groups to form piperazine rings.
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale chemical processes that optimize yield and purity. These methods include continuous flow synthesis and solid-phase synthesis, which allow for the efficient production of piperazine derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler derivative with a wide range of biological activities.
1,4-Bis(2-phenylethyl)piperazine: Another piperazine derivative with similar structural features.
1-(2-Pyridyl)piperazine: A compound with a pyridine ring attached to the piperazine core.
Uniqueness
Piperazine, 1,1’-(2,6-pyridinediylbis(4,1-phenylenemethylene))bis(4-methyl-) is unique due to its complex structure, which combines piperazine, pyridine, and phenylene groups. This unique structure imparts specific chemical and biological properties that distinguish it from other piperazine derivatives .
Properties
CAS No. |
129225-05-4 |
|---|---|
Molecular Formula |
C29H37N5 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-methyl-4-[[4-[6-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyridin-2-yl]phenyl]methyl]piperazine |
InChI |
InChI=1S/C29H37N5/c1-31-14-18-33(19-15-31)22-24-6-10-26(11-7-24)28-4-3-5-29(30-28)27-12-8-25(9-13-27)23-34-20-16-32(2)17-21-34/h3-13H,14-23H2,1-2H3 |
InChI Key |
SPROCWLEXWSNFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C3=NC(=CC=C3)C4=CC=C(C=C4)CN5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


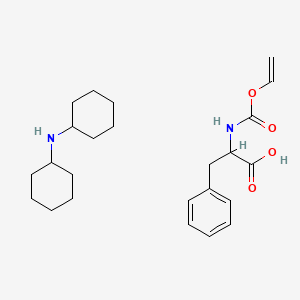
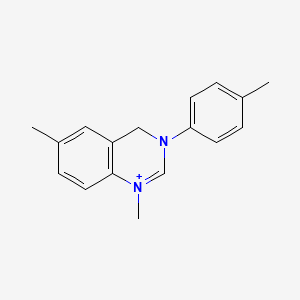
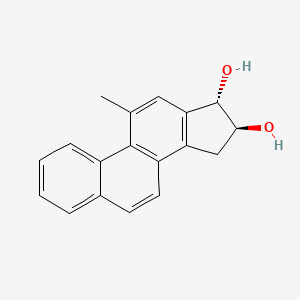

![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
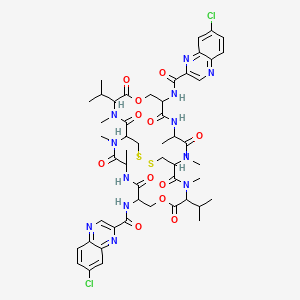

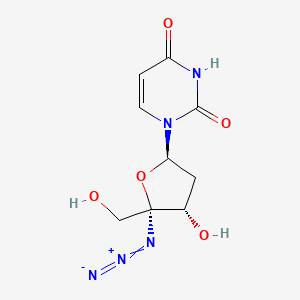
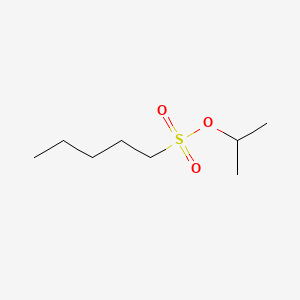
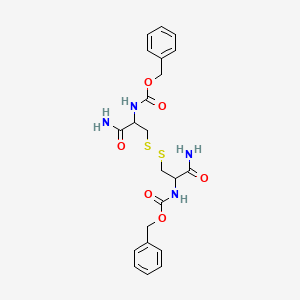
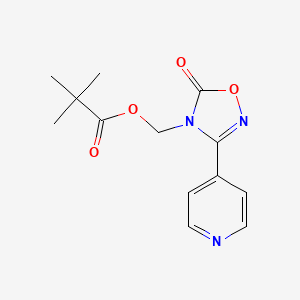
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
